2,2,2-Trifluoro-N-(piperidin-4-ylmethyl)acetamide 2,2,2-Trifluoro-N-(piperidin-4-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 444617-44-1
VCID: VC3808715
InChI: InChI=1S/C8H13F3N2O/c9-8(10,11)7(14)13-5-6-1-3-12-4-2-6/h6,12H,1-5H2,(H,13,14)
SMILES: C1CNCCC1CNC(=O)C(F)(F)F
Molecular Formula: C8H13F3N2O
Molecular Weight: 210.2 g/mol

2,2,2-Trifluoro-N-(piperidin-4-ylmethyl)acetamide

CAS No.: 444617-44-1

Cat. No.: VC3808715

Molecular Formula: C8H13F3N2O

Molecular Weight: 210.2 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-Trifluoro-N-(piperidin-4-ylmethyl)acetamide - 444617-44-1

Specification

CAS No. 444617-44-1
Molecular Formula C8H13F3N2O
Molecular Weight 210.2 g/mol
IUPAC Name 2,2,2-trifluoro-N-(piperidin-4-ylmethyl)acetamide
Standard InChI InChI=1S/C8H13F3N2O/c9-8(10,11)7(14)13-5-6-1-3-12-4-2-6/h6,12H,1-5H2,(H,13,14)
Standard InChI Key RYNQCCFPMZMXIQ-UHFFFAOYSA-N
SMILES C1CNCCC1CNC(=O)C(F)(F)F
Canonical SMILES C1CNCCC1CNC(=O)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperidine ring—a six-membered amine heterocycle—linked via a methylene group to a trifluoroacetamide moiety. The piperidine ring adopts a chair conformation, while the trifluoromethyl group (CF3\text{CF}_3) contributes to enhanced lipophilicity and metabolic stability . The amide bond between the piperidine and acetamide groups facilitates hydrogen bonding, influencing its solubility and interaction with biological targets .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H13F3N2O\text{C}_8\text{H}_{13}\text{F}_3\text{N}_2\text{O}
Molecular Weight210.2 g/mol
Boiling Point275.5 ± 40.0 °C (predicted)
Density1.175 ± 0.06 g/cm³ (predicted)
pKa11.22 ± 0.46 (predicted)

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2,2,2-trifluoro-N-(piperidin-4-ylmethyl)acetamide involves multi-step organic reactions. A common approach utilizes N-Boc-piperidin-4-ylmethanamine as a starting material, which undergoes deprotection followed by acylation with trifluoroacetic anhydride (TFAA) . Alternative methods employ reductive amination or coupling reactions using carbodiimide-based reagents .

Example Synthesis (Adapted from ):

  • Deprotection: Treatment of N-Boc-piperidin-4-ylmethanamine with trifluoroacetic acid (TFA) in dichloromethane yields the free amine.

  • Acylation: Reaction of the amine with TFAA in the presence of a base (e.g., triethylamine) forms the trifluoroacetamide derivative.

  • Purification: Column chromatography or recrystallization isolates the final product.

Reactivity Profile

The trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making the compound reactive toward nucleophiles such as amines and thiols . This property is exploited in derivatization reactions to generate analogs for structure-activity relationship (SAR) studies .

Applications in Medicinal Chemistry

Opioid Receptor Modulation

Recent studies highlight its role as a precursor in synthesizing 4-anilidopiperidine analogs, which exhibit affinity for μ- and δ-opioid receptors . For instance, derivatives bearing hydrophobic substitutions on the piperidine ring demonstrated moderate binding affinities (KiK_i: 190–580 nM) for μ-opioid receptors, suggesting potential analgesic applications .

Antitumor Activity

Preliminary in vitro assays reveal that structural analogs, such as 2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide hydrochloride, inhibit proliferation in cancer cell lines (e.g., MCF-7, HeLa) through undefined mechanisms . The trifluoromethyl group may enhance cellular uptake and target engagement .

Pharmacological and Toxicological Considerations

Pharmacokinetics

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interactions with opioid receptors and apoptotic pathways in cancer cells .

  • Derivatization: Explore modifications to the piperidine ring or acetamide group to optimize selectivity and potency .

  • In Vivo Validation: Conduct pharmacokinetic and toxicity studies in animal models to assess therapeutic potential .

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